![molecular formula C10H20O B13763163 2,3-Dibutyloxirane CAS No. 53248-86-5](/img/structure/B13763163.png)
2,3-Dibutyloxirane
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Overview
Description
2,3-Dibutyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The molecular formula of this compound is C8H16O, and it is known for its reactivity due to the strained ring structure. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibutyloxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and results in the formation of the epoxide ring.
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of butenes using peracids or other oxidizing agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibutyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the carbon atoms of the epoxide ring, resulting in ring-opening and the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions to achieve substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
2,3-Dibutyloxirane serves as an important intermediate in organic synthesis. Its epoxide functionality allows it to participate in various nucleophilic ring-opening reactions, making it valuable for creating complex molecules.
- Nucleophilic Reactions : The oxirane ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols.
- Stereochemistry : The stereochemical outcomes of these reactions can be influenced by the nature of the substituents on the oxirane ring and the reaction conditions employed.
Material Science
In material science, this compound is utilized in the development of polymers and coatings due to its ability to cross-link with other compounds.
- Polymerization : The compound can undergo polymerization reactions to form polyethers or polyesters that exhibit desirable mechanical properties.
- Coatings : Its application in coatings provides enhanced durability and resistance to environmental degradation.
Environmental Studies
Recent studies have highlighted the potential of this compound in environmental chemistry:
- Degradation Pathways : Research indicates that this compound can undergo oxidation processes that yield products with varying environmental impacts. Understanding these pathways is essential for assessing its ecological footprint.
- Clathrate Hydrate Formation : Investigations into clathrate hydrates have shown that this compound can influence hydrate stability and formation, which has implications for natural gas storage and transport .
Case Study 1: Reaction Mechanisms
A study conducted by researchers at the University of Georgia examined the reaction mechanisms of 2,3-dimethyloxirane (a related compound) under different conditions using multiplexed photoionization mass spectrometry. This research provided insights into the complex pathways involved in the oxidation of dibutyloxirane derivatives, highlighting its potential as a model compound for further studies on epoxide chemistry .
Case Study 2: Thermochemical Properties
Thermochemical studies have been performed on various epoxides including this compound. These studies assessed the enthalpies of formation and reaction kinetics associated with its transformations. Such data are critical for predicting reaction feasibility and designing synthetic routes .
Mechanism of Action
The mechanism of action of 2,3-Dibutyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.
2,3-Epoxybutane: A stereoisomer of 2,3-Dibutyloxirane with different spatial arrangement of atoms.
cis-2-Butene oxide: A related compound with a cis configuration of the epoxide ring.
Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties. Its reactivity and applications may differ from other similar compounds, making it valuable for specific research and industrial purposes.
Biological Activity
2,3-Dibutyloxirane is an epoxide compound with notable biological activities, particularly in antioxidant and antimicrobial contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.
This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological properties. The molecular structure can be described as follows:
- Molecular Formula : C8H14O
- Molecular Weight : 142.20 g/mol
The presence of two butyl groups on the epoxide ring influences its steric properties and reactivity, potentially affecting its biological interactions.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Results
Concentration (mg/mL) | % DPPH Scavenging Activity |
---|---|
0.29 | 65.58 |
Control (BHT) | 71.12 |
The IC50 value for this compound was found to be higher than that of BHT (Butylated Hydroxytoluene), indicating that while it possesses antioxidant properties, it may be less potent than some conventional antioxidants .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various microbial strains. Studies have shown that it possesses notable activity against both bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) Values
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.039 - 0.15 |
Escherichia coli | 0.078 - 0.625 |
Candida albicans | Not specified |
The presence of sesquiterpene derivatives in the compound may contribute to its antimicrobial activity, as these compounds have been linked to enhanced efficacy against multidrug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The ability to donate hydrogen atoms allows it to neutralize free radicals effectively.
- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to increased permeability and cell death.
- Synergistic Effects : When combined with other compounds, such as those found in essential oils from marine sources, the antimicrobial activity can be significantly enhanced .
Case Studies
- Antioxidant Potential in Marine Lichens : A study examined the volatile compounds from Lichina pygmaea, where this compound was isolated and tested for its antioxidant properties alongside other compounds. The results indicated a synergistic effect when combined with other natural antioxidants .
- Antimicrobial Efficacy Against Pathogens : In another study focusing on foodborne pathogens, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation .
Properties
CAS No. |
53248-86-5 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,3-dibutyloxirane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-10(11-9)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
WQURFPNPTFZWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)CCCC |
Origin of Product |
United States |
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